molecular formula C15H18N2OS B3007396 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea CAS No. 1235005-53-4

3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea

Cat. No.: B3007396
CAS No.: 1235005-53-4
M. Wt: 274.38
InChI Key: XYDRRDPKRJRHNU-UHFFFAOYSA-N
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Description

It exhibits intriguing properties that can be explored for various purposes, such as catalysis, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea typically involves the reaction of 3-phenylpropylamine with thiophen-3-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophen-3-ylmethyl group.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted urea derivatives with different functional groups replacing the thiophen-3-ylmethyl group.

Scientific Research Applications

3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophen-3-ylmethyl group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Phenylpropyl derivatives: Compounds with a phenylpropyl group, like 3-phenylpropylamine.

    Urea derivatives: Various urea-based compounds, including N,N’-diphenylurea.

Uniqueness: 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea is unique due to the combination of its phenyl, propyl, and thiophen-3-ylmethyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-2-9-17(11-13-8-10-19-12-13)15(18)16-14-6-4-3-5-7-14/h3-8,10,12H,2,9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDRRDPKRJRHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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